

Application Notes and Protocols for Recombinant PUMA Protein Expression and Purification

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Compound of Interest

Compound Name: PUMA BH3

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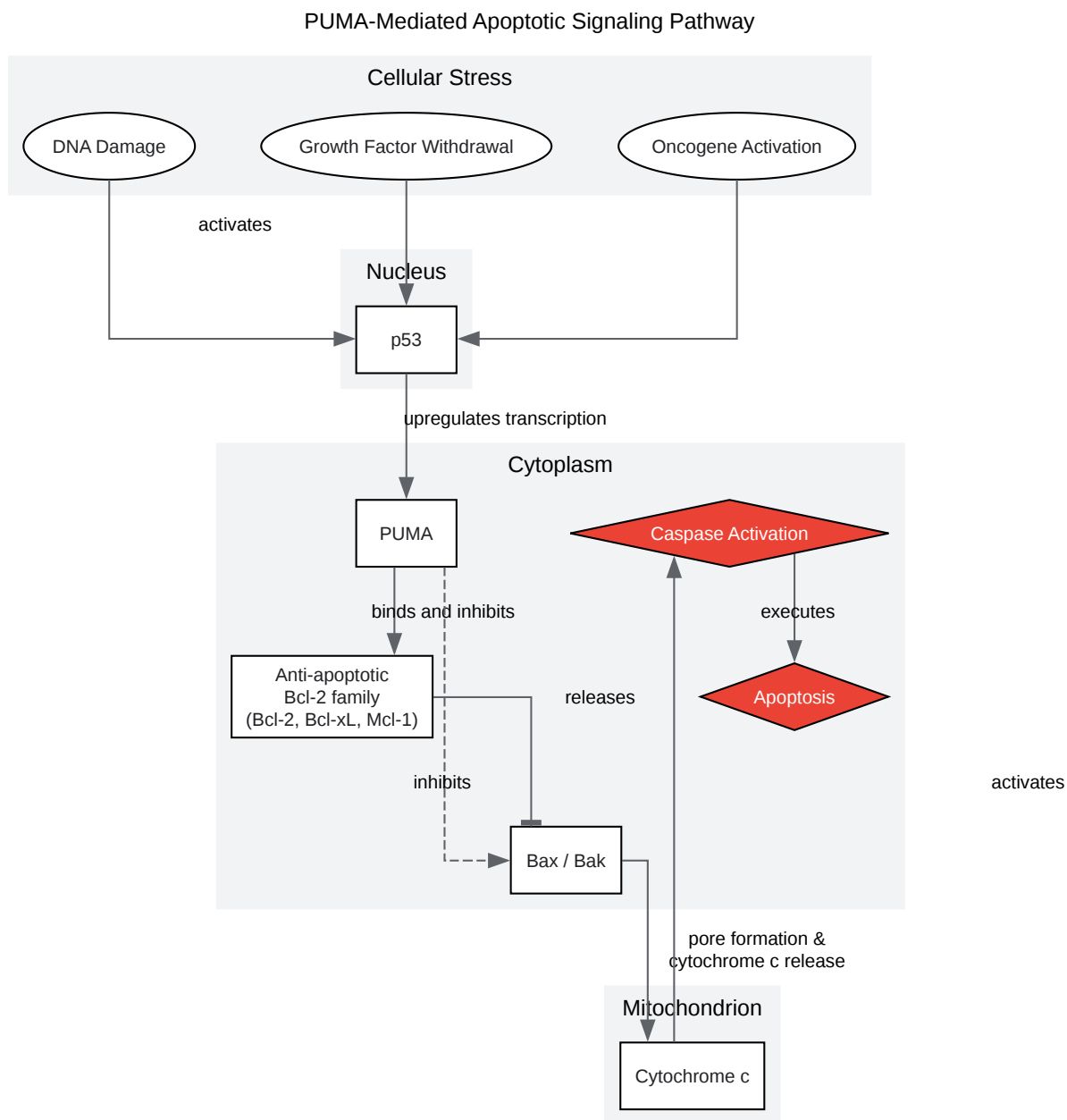
Introduction

The p53 Upregulated Modulator of Apoptosis (PUMA), also known as Bcl-2 Binding Component 3 (BBC3), is a critical pro-apoptotic protein belonging to the BH3-only subgroup of the Bcl-2 family.[1][2] PUMA plays a pivotal role in both p53-dependent and -independent apoptosis, making it a key target in cancer research and drug development.[1][2] Its mechanism of action involves binding to and neutralizing anti-apoptotic Bcl-2 family members, thereby liberating Bax and/or Bak to initiate the mitochondrial apoptotic cascade.[2][3] The ability to produce high-quality, purified recombinant PUMA protein is essential for structural studies, drug screening, and investigating the molecular mechanisms of apoptosis.

These application notes provide detailed protocols for the expression of recombinant PUMA protein in *Escherichia coli* and its subsequent purification using a multi-step chromatography strategy. The methods described are based on common laboratory practices and information adapted from commercially available recombinant PUMA proteins and general protein purification literature.

PUMA Signaling Pathway

The PUMA signaling pathway is a central component of the intrinsic apoptotic process. Various stress signals, such as DNA damage or growth factor withdrawal, can lead to the transcriptional upregulation of PUMA, often through the p53 tumor suppressor protein.[1] Once expressed, PUMA translocates to the mitochondria where it binds to and inhibits anti-apoptotic Bcl-2 family proteins like Bcl-2, Bcl-xL, and Mcl-1.[2][3] This sequestration of anti-apoptotic proteins releases the pro-apoptotic effector proteins Bax and Bak, allowing them to oligomerize and form pores in the outer mitochondrial membrane.[3] This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.



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PUMA-Mediated Apoptotic Signaling Pathway

Quantitative Data Summary

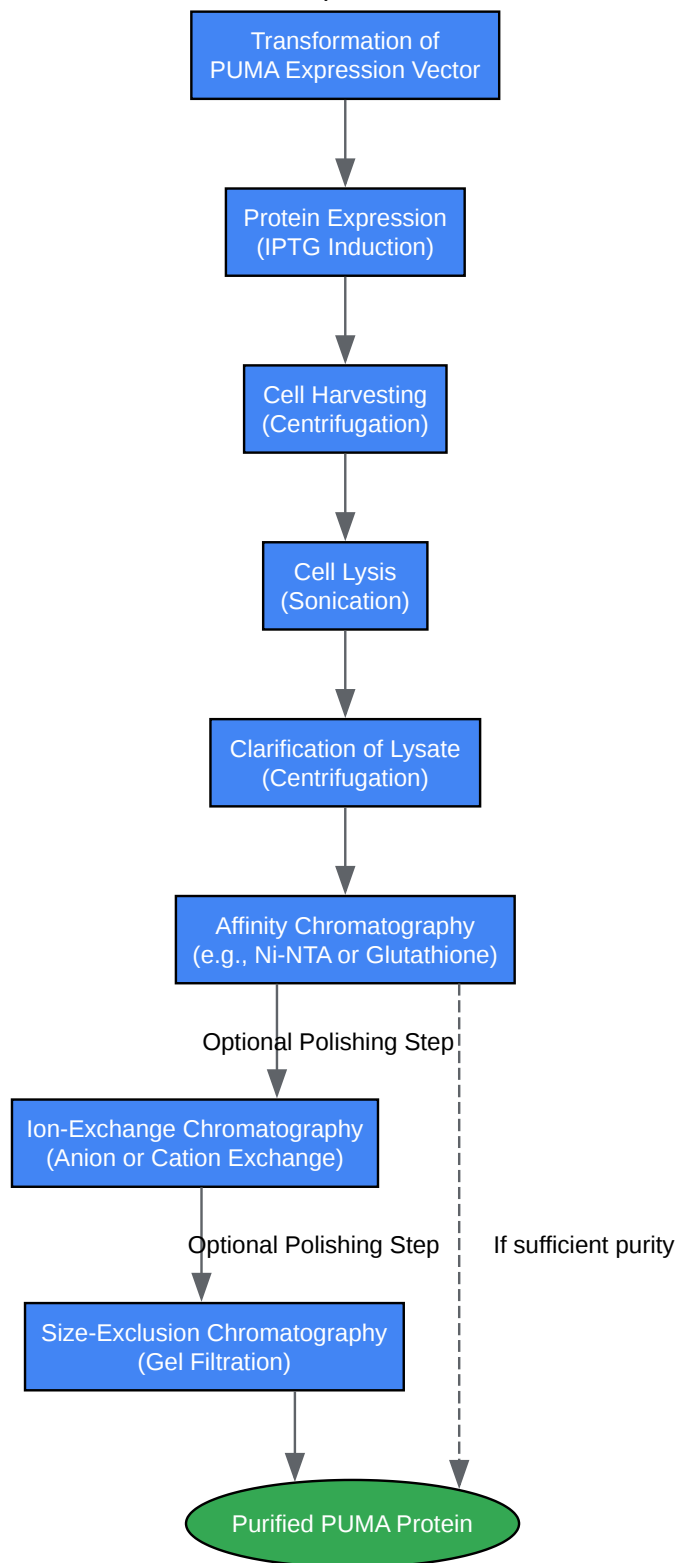
The following table summarizes typical quantitative data for the expression and purification of recombinant PUMA protein from E. coli. These values are estimates based on general protein expression literature and may vary depending on the specific experimental conditions, expression vector, and PUMA construct used.

Parameter	His-tagged PUMA	GST-tagged PUMA	Reference(s)
Expression System	E. coli BL21(DE3)	E. coli BL21(DE3)	[4] [5]
Typical Yield (per liter of culture)	1 - 5 mg	1 - 10 mg	General estimate
Purity (after affinity chromatography)	> 90%	> 90%	[6]
Final Purity (after all steps)	> 95%	> 95%	[5]
Observed Molecular Weight (SDS-PAGE)	~20-24 kDa	~46 kDa (26 kDa GST + 20 kDa PUMA)	[6]

Experimental Workflow

The overall workflow for recombinant PUMA protein expression and purification involves several key stages, from the transformation of the expression vector into a suitable E. coli host to the final polishing of the purified protein.

Recombinant PUMA Protein Expression and Purification Workflow

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Recombinant PUMA Protein Expression and Purification Workflow

Experimental Protocols

Protocol 1: Expression of Recombinant PUMA in E. coli

This protocol describes the expression of N-terminally His-tagged or GST-tagged human PUMA in the E. coli BL21(DE3) strain.

Materials:

- PUMA expression vector (e.g., pET vector for His-tag, pGEX vector for GST-tag)
- E. coli BL21(DE3) competent cells
- Luria-Bertani (LB) agar plates with appropriate antibiotic (e.g., ampicillin or kanamycin)
- LB broth with appropriate antibiotic
- Isopropyl β -D-1-thiogalactopyranoside (IPTG), 1 M stock solution
- Glycerol, sterile

Procedure:

- Transformation:
 1. Thaw a vial of E. coli BL21(DE3) competent cells on ice.
 2. Add 1-5 μ L of the PUMA expression vector plasmid to the cells and mix gently.
 3. Incubate on ice for 30 minutes.
 4. Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
 5. Add 250 μ L of SOC medium and incubate at 37°C for 1 hour with shaking.
 6. Plate 50-100 μ L of the transformed cells onto an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

- Starter Culture:
 1. Inoculate a single colony from the plate into 10 mL of LB broth with the selective antibiotic.
 2. Incubate overnight at 37°C with shaking (200-250 rpm).
- Large-Scale Expression:
 1. Inoculate 1 L of LB broth (with antibiotic) with the 10 mL overnight starter culture.
 2. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
 3. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
 4. Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.
- Cell Harvesting:
 1. Transfer the culture to centrifuge bottles and pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
 2. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged PUMA Protein

This protocol describes a three-step purification process for His-tagged PUMA using immobilized metal affinity chromatography (IMAC), followed by optional ion-exchange and size-exclusion chromatography for higher purity.

Materials:

- Cell pellet from 1 L culture
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole

- Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole
- Ni-NTA agarose resin
- Chromatography columns
- Dialysis tubing (10 kDa MWCO)
- Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol

Procedure:

- Cell Lysis:
 1. Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.
 2. Incubate on ice for 30 minutes.
 3. Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating.
 4. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Affinity Chromatography (IMAC):
 1. Equilibrate a chromatography column with 5-10 mL of Ni-NTA resin with Lysis Buffer (without lysozyme and PMSF).
 2. Load the clarified lysate onto the column.
 3. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
 4. Elute the His-tagged PUMA protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
- Ion-Exchange Chromatography (Optional):

1. Pool the fractions containing PUMA and dialyze against a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
 2. Load the dialyzed protein onto a pre-equilibrated anion-exchange column (e.g., Q-Sepharose) or cation-exchange column (e.g., SP-Sepharose), depending on the isoelectric point of the PUMA construct.
 3. Wash the column with the low-salt buffer.
 4. Elute the protein with a linear salt gradient (e.g., 50 mM to 1 M NaCl). Collect fractions and analyze by SDS-PAGE.
- Size-Exclusion Chromatography (Optional):
 1. Concentrate the pooled fractions from the previous step.
 2. Load the concentrated protein onto a size-exclusion column (e.g., Superdex 75 or Superdex 200) pre-equilibrated with Storage Buffer.
 3. Elute the protein with Storage Buffer. Collect fractions and analyze by SDS-PAGE.
 - Final Steps:
 1. Pool the purest fractions containing monomeric PUMA.
 2. Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
 3. Aliquot the purified protein and store at -80°C.

Protocol 3: Purification of GST-tagged PUMA Protein

This protocol outlines the purification of GST-tagged PUMA using glutathione affinity chromatography.

Materials:

- Cell pellet from 1 L culture
- Lysis Buffer: PBS pH 7.4, 1 mM PMSF, 1 mg/mL lysozyme

- Wash Buffer: PBS pH 7.4
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione
- Glutathione-agarose resin
- Chromatography columns
- Dialysis tubing (10 kDa MWCO)
- Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol

Procedure:

- Cell Lysis:
 1. Follow the cell lysis procedure as described in Protocol 2, using the appropriate Lysis Buffer for GST-tagged proteins.
- Affinity Chromatography:
 1. Equilibrate a chromatography column with 5-10 mL of glutathione-agarose resin with Wash Buffer.
 2. Load the clarified lysate onto the column.
 3. Wash the column with 10-20 column volumes of Wash Buffer.
 4. Elute the GST-tagged PUMA protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
- Further Purification (Optional):
 1. If higher purity is required, the eluted protein can be further purified by ion-exchange and/or size-exclusion chromatography as described in Protocol 2.
- Final Steps:
 1. Pool the purest fractions.

2. Dialyze against Storage Buffer to remove glutathione.
3. Determine the protein concentration, aliquot, and store at -80°C.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the successful expression and purification of recombinant PUMA protein. The choice between a His-tag and a GST-tag will depend on the specific downstream applications and the solubility characteristics of the PUMA construct. For applications requiring tag-free PUMA, a protease cleavage site can be engineered between the tag and the PUMA sequence, and an additional purification step would be required after cleavage to remove the tag and the protease. Optimization of expression conditions, such as induction temperature and IPTG concentration, may be necessary to maximize the yield of soluble protein. The multi-step purification strategy ensures a high degree of purity, making the recombinant PUMA protein suitable for a wide range of biochemical and structural studies.

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